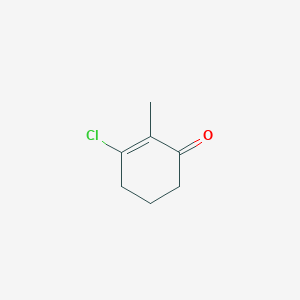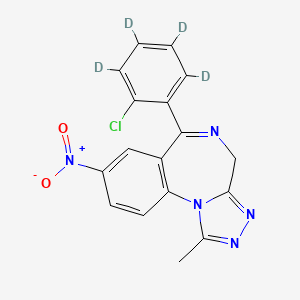
Cinnoline picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline picrate is a compound derived from cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ Cinnoline itself is a significant scaffold in medicinal chemistry due to its broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline picrate can be synthesized through several methods. One common approach involves the reaction of cinnoline with picric acid (2,4,6-trinitrophenol). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, cinnoline can be reacted with picric acid in an organic solvent such as ethanol, under reflux conditions, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of reactants to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cinnoline picrate undergoes various chemical reactions, including:
Oxidation: Cinnoline derivatives can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinnoline can yield cinnoline N-oxide, while reduction can produce dihydrocinnoline derivatives.
Scientific Research Applications
Cinnoline picrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cinnoline picrate involves its interaction with various molecular targets. For instance, cinnoline derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, cinnoline compounds can interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoxaline: Another heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties.
Phthalazine: Used in the synthesis of pharmaceuticals.
Uniqueness: Cinnoline picrate is unique due to its specific combination of cinnoline and picrate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
5949-25-7 |
|---|---|
Molecular Formula |
C14H9N5O7 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
cinnoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H |
InChI Key |
QLHVVSNSIMGRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



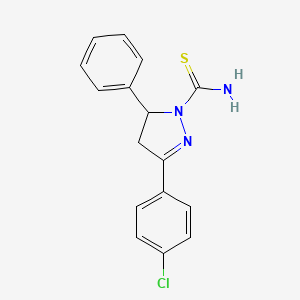

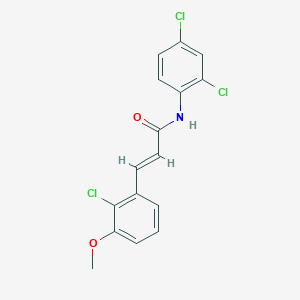

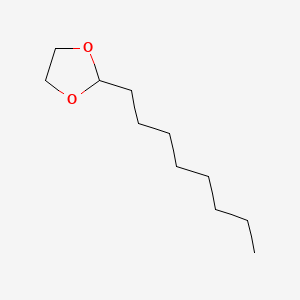
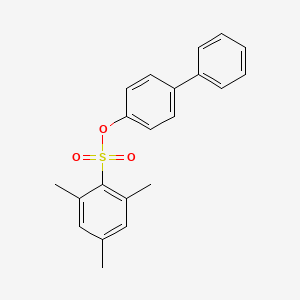
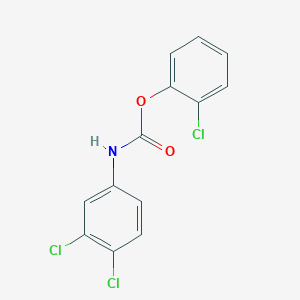
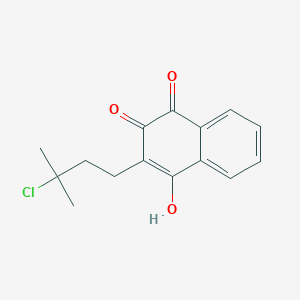
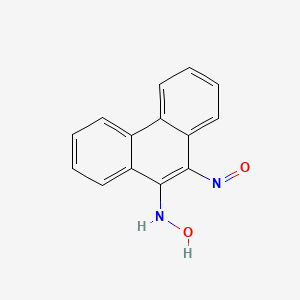

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
